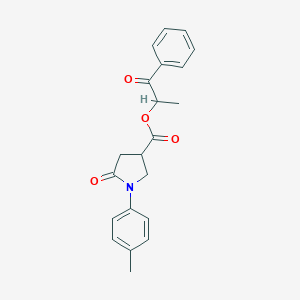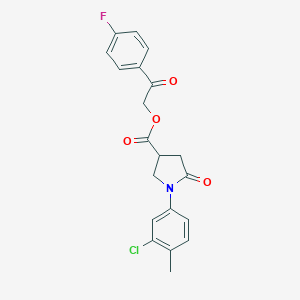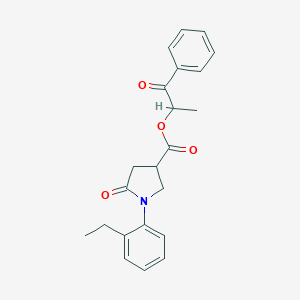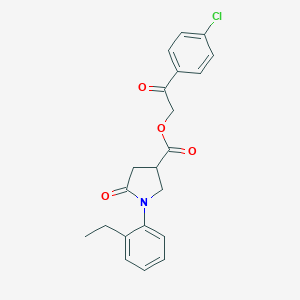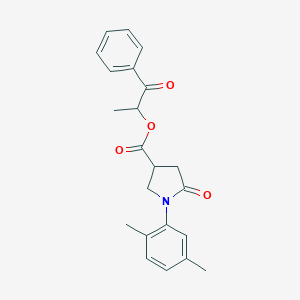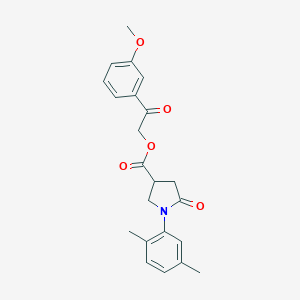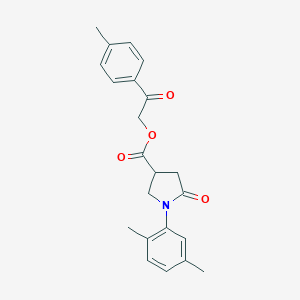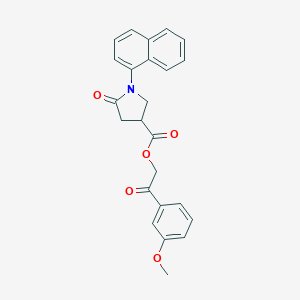![molecular formula C12H10N4 B271292 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Aplicaciones Científicas De Investigación
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied as an antimicrobial agent, where it has shown activity against various bacterial and fungal strains. Furthermore, it has also been studied as an anti-inflammatory agent, where it has shown potential in reducing inflammation.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has also been shown to reduce the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it has also shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and how it interacts with various enzymes and proteins in the body. Furthermore, studies can also be conducted to explore the potential use of this compound as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications. Its ability to inhibit the growth of cancer cells and its activity against various bacterial and fungal strains make it a potential candidate for the development of new anticancer and antimicrobial agents. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential use as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has been reported using various methods. One of the widely used methods involves the reaction of 3-amino-6-methylpyridazine-2-carbonitrile with phenyl isocyanate in the presence of a base. The reaction yields this compound as the final product.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-methyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4/c1-9-13-14-12-8-7-11(15-16(9)12)10-5-3-2-4-6-10/h2-8H,1H3 |
Clave InChI |
OAVPGZZEIGFNCJ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



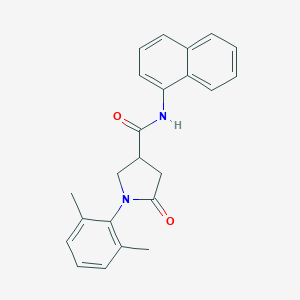
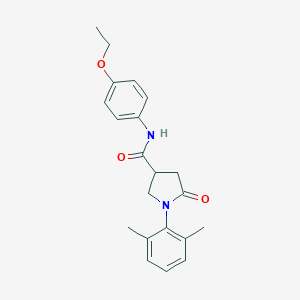
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
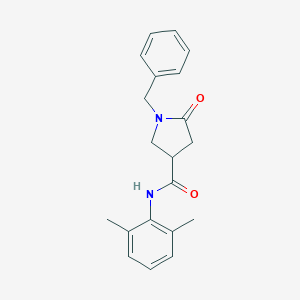
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
